4-Hydroxy-4,5-bis(4-methoxyphenyl)-3-propyl-1,3-oxazolidin-2-one
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Overview
Description
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-PROPYL-1,3-OXAZOLAN-2-ONE is a synthetic organic compound that belongs to the oxazolone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-PROPYL-1,3-OXAZOLAN-2-ONE typically involves the reaction of appropriate starting materials under controlled conditions. A common synthetic route might include:
Starting Materials: 4-methoxybenzaldehyde, propylamine, and a suitable oxidizing agent.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-PROPYL-1,3-OXAZOLAN-2-ONE can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolone ring can be reduced to form an oxazolidinone.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an oxazolidinone.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-PROPYL-1,3-OXAZOLAN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Specific pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-ETHYL-1,3-OXAZOLAN-2-ONE
- 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-METHYL-1,3-OXAZOLAN-2-ONE
Uniqueness
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-PROPYL-1,3-OXAZOLAN-2-ONE is unique due to its specific substitution pattern on the oxazolone ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H23NO5 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-hydroxy-4,5-bis(4-methoxyphenyl)-3-propyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H23NO5/c1-4-13-21-19(22)26-18(14-5-9-16(24-2)10-6-14)20(21,23)15-7-11-17(25-3)12-8-15/h5-12,18,23H,4,13H2,1-3H3 |
InChI Key |
HJJBBGSNYLCNIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)OC(C1(C2=CC=C(C=C2)OC)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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